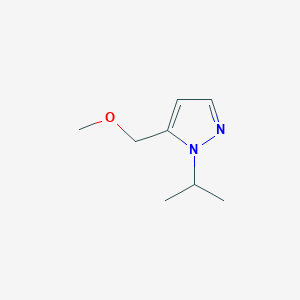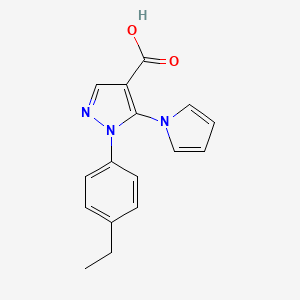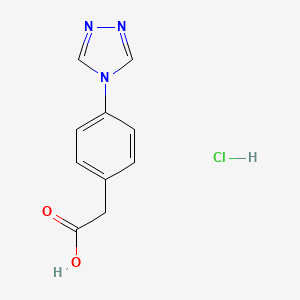
1-isopropyl-5-(methoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-5-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is also known as IPP and is a pyrazole derivative.
Mécanisme D'action
The mechanism of action of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole is not yet fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. IPP has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
1-isopropyl-5-(methoxymethyl)-1H-pyrazole has been found to have several biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to cell death. IPP has also been found to inhibit the expression of certain proteins that are essential for cancer cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-isopropyl-5-(methoxymethyl)-1H-pyrazole in lab experiments include its high yield of synthesis, its potential use as an anticancer drug, and its ability to induce apoptosis in cancer cells. However, the limitations of using IPP in lab experiments include its cytotoxic effects, which can be harmful to normal cells, and its potential side effects.
Orientations Futures
There are several future directions for the study of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole. One of the most promising directions is the development of IPP as an anticancer drug. Further studies are needed to fully understand the mechanism of action of the compound and its potential side effects. Additionally, research can be conducted to explore the potential applications of IPP in agriculture, such as its use as a pesticide.
Méthodes De Synthèse
The synthesis of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole can be achieved through several methods. One of the most common methods is the reaction of 1-isopropyl-1H-pyrazole-5-carboxylic acid with paraformaldehyde and methanol in the presence of a strong acid catalyst. The reaction leads to the formation of the desired compound in high yield.
Applications De Recherche Scientifique
1-isopropyl-5-(methoxymethyl)-1H-pyrazole has been found to have significant applications in scientific research. This compound has been studied for its potential use as a drug, especially in the treatment of cancer. IPP has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
5-(methoxymethyl)-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(2)10-8(6-11-3)4-5-9-10/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKLSALGSQQCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2808977.png)
![tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate](/img/structure/B2808978.png)
![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2808979.png)

![1-Benzyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2808983.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine](/img/structure/B2808985.png)
![Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2808986.png)
![4-Ethyl-3-[(4-methylphenyl)methylsulfanyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2808987.png)
![3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2808990.png)



